2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11(2)9-16-21-22-18(27-16)20-15(25)10-24-17(26)8-7-14(23-24)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZLEBUDCOJUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group. The thiadiazole moiety is then synthesized separately and coupled with the pyridazinone intermediate under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, it might inhibit a particular enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the pyridazinone core and adjacent moieties. Below is a comparative analysis:
Electronic and Pharmacokinetic Properties
- 4-Chlorophenyl vs. 4-Fluorophenyl : The chlorine atom in the target compound increases electron-withdrawing effects compared to fluorine, enhancing binding to hydrophobic pockets in enzymes .
- Thiadiazole vs. Benzothiazole : The thiadiazole moiety (in the target) offers higher metabolic stability than benzothiazole derivatives, as observed in pharmacokinetic studies (t₁/₂: 6.2 hours vs. 4.1 hours) .
Molecular Data Comparison
Mechanistic Insights
- The target compound’s thiadiazole moiety may inhibit tyrosine kinases by chelating Mg²⁺ ions in ATP-binding sites, a mechanism less pronounced in analogs lacking sulfur atoms .
- Pyridazinone derivatives with chlorophenyl groups show 2-fold higher antimicrobial activity against Gram-positive bacteria compared to methoxy-substituted analogs, likely due to enhanced membrane penetration .
Biological Activity
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.
Chemical Structure and Properties
The compound features a pyridazinone core substituted with a 4-chlorophenyl group and a thiadiazole moiety. Its molecular formula is C₁₈H₁₈ClN₃O₂S, and it exhibits properties typical of heterocyclic compounds, including potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural components allow it to fit into active sites, potentially inhibiting or modulating their activities. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators and exerting anti-inflammatory effects.
Anticancer Activity
Research indicates that derivatives of this compound may possess antineoplastic properties. In silico studies have shown promise for compounds with similar structures to exhibit anticancer activity by targeting pathways involved in cell proliferation and apoptosis .
Antibacterial and Antifungal Properties
The compound's structure suggests potential antibacterial and antifungal activities. Similar compounds in the literature have demonstrated effectiveness against various bacterial strains and fungi, indicating that this compound may also exhibit such properties .
Study 1: Anticancer Activity Assessment
A study involving the synthesis of pyridazinone derivatives reported that certain analogs exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: In Silico Screening
In another research effort, virtual screening using tools like SuperPred and SwissADME predicted the bioactivity of compounds related to thiadiazole derivatives. The results suggested that these compounds could enhance therapeutic efficacy while minimizing toxicity, particularly in the context of anticancer applications .
Data Tables
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step routes, including cyclization of pyridazine and thiadiazole moieties, followed by coupling via acetamide bridges. Key steps:
- Chlorination : Use thionyl chloride (SOCl₂) to activate carboxyl groups for nucleophilic substitution .
- Cyclization : Catalysts like p-toluenesulfonic acid (PTSA) facilitate heterocycle formation under reflux in anhydrous THF .
- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns (acetonitrile/water gradients) ensures >95% purity .
- Optimization : Reaction yields improve at 60–80°C with inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the chlorophenyl, pyridazinone, and thiadiazole groups. Aromatic protons appear at δ 7.2–8.1 ppm, while the thiadiazole C=N signal resonates at δ 160–165 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 486.08) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?
- Methodological Answer :
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity for kinases (e.g., IC₅₀ values <10 µM) .
- Enzymatic Assays : Fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) measure inhibition of ATP-binding domains .
- Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) tracks subcellular localization .
Q. What structural features influence stability under physiological conditions (pH, temperature)?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. The pyridazinone ring is labile in acidic conditions (pH <4), requiring formulation with enteric coatings .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 220°C, suggesting solid-state stability at room temperature .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Substituent Analysis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate potency. Example SAR
| Substituent (R) | IC₅₀ (Kinase X) | LogP |
|---|---|---|
| 4-Cl | 8.2 µM | 3.1 |
| 4-CF₃ | 5.6 µM | 3.5 |
| 4-OCH₃ | 12.4 µM | 2.8 |
- Bioisosteric Replacement : Swap thiadiazole with triazole to enhance solubility (LogP reduction by 0.5 units) .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolves tautomeric forms (e.g., thiadiazole imine vs. enamine) conflicting with NMR assignments .
- Dynamic NMR : Variable-temperature ¹H NMR identifies exchange processes (e.g., rotamers) causing peak splitting .
Q. What strategies separate enantiomers for chiral purity assessment?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (Chiralpak® IC) with hexane/isopropanol (80:20) to resolve enantiomers (α >1.2) .
- Circular Dichroism (CD) : Correlate elution order with Cotton effects (e.g., positive ellipticity at 250 nm for R-enantiomer) .
Q. How can computational modeling predict metabolic pathways?
- Methodological Answer :
- Docking Simulations (AutoDock Vina) : Identify cytochrome P450 (CYP3A4) binding sites for oxidation predictions .
- Metabolite Identification : LC-MS/MS detects hydroxylated derivatives (e.g., +16 Da) in liver microsome incubations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
